molecular formula C10H8F3NO B063698 5-methoxy-2-(trifluoromethyl)-1H-indole CAS No. 174734-34-0

5-methoxy-2-(trifluoromethyl)-1H-indole

Cat. No. B063698
CAS RN: 174734-34-0
M. Wt: 215.17 g/mol
InChI Key: RNPWUJSUMVAYCZ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethyl)-1H-indole is a chemical compound with the molecular formula C9H7F3O2 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H7F3O2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction is a common method for creating carbon–carbon bonds, and it involves the use of organoboron reagents .

Scientific Research Applications

  • Synthesis and Antioxidant Activity : A derivative of this compound, 5‐Methoxy‐2‐(N‐acetylaminoethyl)indole, was synthesized and found to have significant in vitro antioxidant and cytoprotective potency, potentially comparable to or better than melatonin. This research suggests its potential use in neuroprotective pharmacological investigations (Spadoni et al., 2006).

  • Potential Treatment for Alzheimer's Disease : A study focused on a novel series of 3-(piperazinylmethyl) indole derivatives, including a compound closely related to 5-methoxy-2-(trifluoromethyl)-1H-indole. One derivative, SUVN-502, showed high affinity for the human 5-HT6 receptor and selectivity over other target sites, indicating its potential for treating cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

  • Catalytic Self-Addition of Indoles : In a study, 5-methoxyindole and its derivatives were used in a reaction catalyzed by indium trichloride to produce indolylindoline derivatives. This research contributes to synthetic chemistry, particularly in the synthesis of complex indole structures (Pal et al., 2005).

  • Inhibitors of the AAA ATPase p97 : A study explored the structure-activity relationship of trifluoromethyl and pentafluorosulfanyl indole inhibitors, including a derivative of this compound. These compounds showed varying inhibitory activities against the AAA ATPase p97, an important target in cancer therapy (Alverez et al., 2015).

  • Indole-Benzimidazole Derivatives Synthesis : Research on the synthesis of novel indole-benzimidazole derivatives utilized this compound. These compounds have potential applications in medicinal chemistry (Wang et al., 2016).

  • Photophysics of 5-Methoxyindole : A study on the photophysics of 5-methoxyindole, a related compound, provided insights into the behavior of indoles in different solvents, contributing to the understanding of exciplex formation and fluorescence properties (Hershberger & Lumry, 1976).

Safety and Hazards

5-Methoxy-2-(trifluoromethyl)-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methoxy-2-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-7-2-3-8-6(4-7)5-9(14-8)10(11,12)13/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPWUJSUMVAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571680
Record name 5-Methoxy-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174734-34-0
Record name 5-Methoxy-2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetramethylethylenediamine (TMEDA) (49 g, 0.42 mole), under nitrogen, is treated with n-butyl lithium (168 mL of 2.57 N in hexanes, 0.42 mole) at 0° C., stirred for 0.5 hour at room temperature, treated dropwise with N-(trimethylsilyl)-4-methoxy-o-toluidine (40.0 g, 0.19 mole), heated at reflux temperature for 4 hours, cooled to -78° C., diluted with dry cyclohexane, treated dropwise with ethyl trifluoroacetate (45 g, 0.23 mole), stirred at -78° C. for 0.5 hour, warmed to room temperature and quenched with saturated NH4Cl solution. The mixture is extracted with diethyl ether. The combined extracts are washed sequentially with saturated NH4Cl and brine, dried over Na2SO4 and concentrated in vacuo to give a brown oil residue. The oil is chromatographed (silica gel/10% ethyl acetate in hexanes) to give the title product as white needles, 5.0 g (12% yield), mp 60° C. (after recrystallization from pentane), identified by IR, 1HNMR, 13CNMR, 19FNMR and mass spectral analyses.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Name
N-(trimethylsilyl)-4-methoxy-o-toluidine
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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